molecular formula C62H76N6O14 B10856682 (1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

Cat. No.: B10856682
M. Wt: 1129.3 g/mol
InChI Key: VZENWBGKIMOEQI-GIBQHNRWSA-N
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Description

YT47R is an experimental proteolysis targeting chimera (PROTAC) that targets the FK506-binding protein 12 (FKBP12) to the E3 ligase substrate binding component DCAF1. This compound is designed to mediate the selective degradation of the FKBP12 protein in in vitro models, confirming DCAF1 as a novel and targetable E3 ligase component for targeted protein degradation applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YT47R involves multiple steps, including the formation of a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of YT47R would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to ensure high yield and purity, with stringent quality control measures to verify the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

YT47R undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

YT47R has a wide range of scientific research applications, including:

Mechanism of Action

YT47R exerts its effects by mediating the selective degradation of the FKBP12 protein. The compound targets FKBP12 via an SLF ligand moiety and binds to the E3 ligase substrate binding component DCAF1 via a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. This interaction promotes the ubiquitination and subsequent proteasomal degradation of FKBP12, effectively removing the protein from the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of YT47R

YT47R is unique in its ability to target FKBP12 specifically and its use of a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. This specificity and selectivity make YT47R a valuable tool for studying protein degradation pathways and developing targeted therapies .

Properties

Molecular Formula

C62H76N6O14

Molecular Weight

1129.3 g/mol

IUPAC Name

[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[[4-[(2R,3S)-1-(1-hydroxyprop-2-enyl)-2-(quinolin-8-ylcarbamoyl)azetidin-3-yl]benzoyl]amino]ethoxy]ethoxymethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate

InChI

InChI=1S/C62H76N6O14/c1-7-54(70)68-38-47(56(68)59(73)66-48-18-12-14-43-16-13-28-64-55(43)48)42-22-24-44(25-23-42)58(72)65-30-32-78-34-35-80-40-79-33-29-63-53(69)39-81-46-17-11-15-45(37-46)50(26-20-41-21-27-51(76-5)52(36-41)77-6)82-61(75)49-19-9-10-31-67(49)60(74)57(71)62(3,4)8-2/h7,11-18,21-25,27-28,36-37,47,49-50,54,56,70H,1,8-10,19-20,26,29-35,38-40H2,2-6H3,(H,63,69)(H,65,72)(H,66,73)/t47-,49+,50-,54?,56-/m1/s1

InChI Key

VZENWBGKIMOEQI-GIBQHNRWSA-N

Isomeric SMILES

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NCCOCOCCOCCNC(=O)C4=CC=C(C=C4)[C@H]5CN([C@H]5C(=O)NC6=CC=CC7=C6N=CC=C7)C(C=C)O

Canonical SMILES

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NCCOCOCCOCCNC(=O)C4=CC=C(C=C4)C5CN(C5C(=O)NC6=CC=CC7=C6N=CC=C7)C(C=C)O

Origin of Product

United States

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